molecular formula C14H15ClN4O2S B280076 4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B280076
M. Wt: 338.8 g/mol
InChI Key: SPXGHCJIRZLVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as MCC950, is a small molecule inhibitor that has been shown to selectively inhibit the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibition of the NLRP3 inflammasome by MCC950 has been shown to have potential therapeutic applications in a range of inflammatory diseases.

Mechanism of Action

4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide selectively inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as IL-1β and IL-18.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a range of other biochemical and physiological effects. These include the inhibition of pyroptosis, a form of programmed cell death that is associated with inflammation, and the modulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is its selectivity for the NLRP3 inflammasome, which allows for the specific targeting of this pathway without affecting other components of the immune system. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.

Future Directions

There are several potential future directions for the study of 4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide. These include:
1. Development of more potent analogs: Efforts are currently underway to develop more potent analogs of this compound that may be more effective in treating inflammatory diseases.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Combination therapy: this compound may be used in combination with other anti-inflammatory agents to improve its effectiveness.
4. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of this compound and its effects on other cellular pathways.
5. Drug delivery: Development of novel drug delivery systems may improve the bioavailability and effectiveness of this compound in vivo.

Synthesis Methods

The synthesis of 4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide was first reported by Coll et al. in 2015. The synthesis involves the reaction of 4-chloro-1,3-dimethyl-5-(4-methoxyphenyl)-1H-pyrazole-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ammonium thiocyanate in the presence of triethylamine to form the desired carbamothioyl derivative. The final step involves the reaction of the carbamothioyl derivative with 4-aminobenzamide to form this compound.

Scientific Research Applications

4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of a range of inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In these models, this compound has been shown to reduce inflammation and improve disease outcomes. For example, in a mouse model of gout, this compound was shown to reduce joint inflammation and pain. In a mouse model of multiple sclerosis, this compound was shown to reduce disease severity and improve motor function.

Properties

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15ClN4O2S/c1-8-11(15)12(19(2)18-8)13(20)17-14(22)16-9-4-6-10(21-3)7-5-9/h4-7H,1-3H3,(H2,16,17,20,22)

InChI Key

SPXGHCJIRZLVAK-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.